5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione involves multiple steps, including the Knoevenagel condensation and reactions with amines and hydrazine hydrate to form derivatives. For example, the reaction of thiazolidinone derivatives with piperidine gave thiazol-4(5H)one derivatives, which upon further reactions could yield imidazolidin-4-one derivatives (Mahmoud et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques, including NMR and mass spectrometry. For instance, a detailed structural analysis based on X-ray crystallography has provided insights into the stereochemistry and molecular conformations of related imidazolidine-2,4-dione derivatives (Pękala et al., 2005).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including with Grignard reagents and active methylene compounds, to afford different derivatives. Their reactivity is influenced by the functional groups attached to the imidazolidinedione core. The synthesis and reactions of these compounds offer a pathway to diverse derivatives with potential biological activities (Khazaei et al., 2014).
Scientific Research Applications
Antioxidant Properties in Lubricants
Studies on thiazolidinone derivatives, closely related to 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, reveal their potential as antioxidants for lubricant oils. These compounds have shown efficiency in preventing the degradation of lubricants, highlighting their importance in enhancing the durability and performance of lubricant bases. The antioxidant activity was confirmed through changes in total acid number and viscosity, alongside quantum chemical calculations supporting these findings (Mohammed et al., 2019).
Synthesis and Reactions with Piperidine
Research into the synthesis and reactions of thiazolidine and imidazolidine derivatives demonstrates the versatility of these compounds in producing a variety of chemical structures. This includes the formation of imidazolidin-4(H)one derivatives through reactions with benzyl amine and the creation of dimeric and other complex molecules. Such synthetic versatility indicates the potential for developing novel compounds with diverse biological activities (Mahmoud et al., 2011).
Antimicrobial and Anti-Proliferative Activities
Derivatives of oxadiazole, which share a similar structural motif with the compound , have been investigated for their antimicrobial and anti-proliferative activities. Specific derivatives have shown significant inhibitory effects against pathogenic bacteria and fungi, as well as potent anti-proliferative effects against various cancer cell lines. This suggests the potential of similar compounds in the development of new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20-16(18(24)21(2)19(20)25)12-17(23)22-10-8-15(9-11-22)26-13-14-6-4-3-5-7-14/h3-7,15-16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQSMZIUGXYGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[4-(Benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione |
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